molecular formula C25H17ClN2O2 B12454269 N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

Cat. No.: B12454269
M. Wt: 412.9 g/mol
InChI Key: GHFIOMSBSRQMOW-UHFFFAOYSA-N
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Description

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, followed by chlorination. The final step involves the coupling of the benzoxazole derivative with 4-methylbenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) and a Lewis acid catalyst, while nucleophilic substitutions can be performed using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
  • N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
  • (2-chloronaphthalen-1-yl)boronic acid

Uniqueness

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is unique due to the specific combination of its structural components. The presence of the benzoxazole ring fused with a chlorinated naphthalene and a methyl-substituted benzamide group provides distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C25H17ClN2O2/c1-15-8-10-16(11-9-15)24(29)27-17-12-13-23-22(14-17)28-25(30-23)20-6-2-5-19-18(20)4-3-7-21(19)26/h2-14H,1H3,(H,27,29)

InChI Key

GHFIOMSBSRQMOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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